molecular formula C11H23NNa4O6P2 B12666910 ((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt CAS No. 94248-82-5

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt

Cat. No.: B12666910
CAS No.: 94248-82-5
M. Wt: 419.21 g/mol
InChI Key: AGCSDAGAZZEPDF-UHFFFAOYSA-J
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Description

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt is a bisphosphonate derivative characterized by a branched isononyl (9-carbon) alkyl chain attached to an imino group, which bridges two methylenephosphonic acid moieties. This compound belongs to the alkyliminobisphosphonate family, widely used in industrial applications such as scale inhibition, mineral flotation, and corrosion prevention due to its strong chelating properties with divalent metal ions (e.g., Ca²⁺, Fe³⁺) .

Properties

CAS No.

94248-82-5

Molecular Formula

C11H23NNa4O6P2

Molecular Weight

419.21 g/mol

IUPAC Name

tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine

InChI

InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

AGCSDAGAZZEPDF-UHFFFAOYSA-J

Canonical SMILES

CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.

Chemical Reactions Analysis

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate forms.

    Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among alkyliminobisphosphonates lie in the alkyl chain length, branching, and counterion type (e.g., Na⁺, K⁺). These factors influence solubility, dissociation constants, and functional efficacy:

Compound Name (CAS RN) Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Applications
[(Dodecylimino)bis(methylene)]bisphosphonic acid, Na (94199-60-7) C12 (linear) C₁₄H₃₃NO₆P₂·xNa ~461.3 Mineral flotation (e.g., cassiterite)
[(Isononylimino)bis(methylene)]bisphosphonic acid, Na (93982-84-4) C9 (branched) C₁₁H₂₃NNa₄O₆P₂ ~463.2 Scale inhibition, chelation
[(Hexylimino)bis(methylene)]bisphosphonic acid, Na (N/A) C6 (linear) C₈H₁₉NO₆P₂·xNa ~326.2 Corrosion inhibition
Alendronate Sodium (121268-17-5) N/A C₄H₁₂NNaO₇P₂ 325.1 Osteoporosis treatment

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., dodecyl) enhance hydrophobicity, favoring adsorption onto mineral surfaces in flotation processes .
  • Pharmaceutical vs. Industrial Use : Medicinal bisphosphonates (e.g., alendronate) feature nitrogen-containing side chains that inhibit osteoclast activity, whereas industrial bisphosphonates rely on alkyl chains for metal chelation .

Dissociation Constants and Chelation Efficiency

The pKa values of bisphosphonates determine their ionization state and metal-binding capacity:

Compound pKa1 pKa2 pKa3 pKa4
Lauraphos 301 (dodecylimino derivative) 6.8 8.8
Alendronic Acid (aqueous) 2.6 7.3 11.3 12.9
((Isononylimino)bis(methylene))bisphosphonic acid (estimated) ~6–7 ~8–9

Analysis :

  • Lauraphos 301 and the isononyl derivative exhibit similar pKa1 and pKa2 values, suggesting comparable deprotonation behavior under neutral to mildly alkaline conditions. This facilitates effective chelation of Fe³⁺ and Ca²⁺ in industrial water systems .
  • Alendronic acid’s lower pKa1 (2.6) reflects stronger acidity due to its hydroxyl group and amino side chain, enabling bone mineral affinity at physiological pH .

Biological Activity

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of bisphosphonates, which are known for their ability to inhibit bone resorption and are used in various medical applications, particularly in the treatment of osteoporosis and other bone-related disorders.

  • Molecular Formula : C₉H₂₇N₃NaO₁₅P₅
  • Molar Mass : 367.23 g/mol
  • CAS Number : 23692758

The biological activity of ((Isononylimino)bis(methylene))bisphosphonic acid is primarily attributed to its ability to inhibit osteoclast activity, which is crucial for bone resorption. By binding to hydroxyapatite in bone tissue, bisphosphonates prevent the dissolution of bone mineral and the subsequent release of calcium and phosphate into the bloodstream.

Biological Activity and Effects

  • Inhibition of Bone Resorption : Studies indicate that bisphosphonates, including ((Isononylimino)bis(methylene))bisphosphonic acid, effectively inhibit osteoclast-mediated bone resorption. This effect is beneficial in conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease.
  • Anti-inflammatory Properties : Research suggests that this compound may exhibit anti-inflammatory effects, potentially reducing inflammation associated with bone diseases. In vitro studies have shown that bisphosphonates can modulate the activity of various inflammatory mediators.
  • Antitumor Activity : Some studies have explored the potential of bisphosphonates in cancer therapy, particularly in preventing metastasis to bone. The mechanism involves inhibiting the interactions between tumor cells and the bone microenvironment.

Table 1: Summary of Key Studies on ((Isononylimino)bis(methylene))bisphosphonic acid

StudyObjectiveFindings
Wang et al., 1980Evaluate bone-seeking propertiesDemonstrated significant binding to bone tissue in animal modelsSupports use in targeting bone-related diseases
ECHA REACH DataToxicity assessmentNo significant adverse effects reported at therapeutic dosesIndicates safety profile for clinical use
PubChem StudyBiological activity overviewExhibits inhibitory effects on osteoclasts and potential anti-inflammatory effectsSuggests broader applications beyond osteoporosis

Toxicology and Safety Profile

The safety profile of ((Isononylimino)bis(methylene))bisphosphonic acid has been assessed through various toxicological studies. The European Chemicals Agency (ECHA) provides comprehensive data indicating that at therapeutic doses, this compound does not exhibit significant toxicity. Long-term studies have shown no major adverse effects on organ function or systemic health.

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